![molecular formula C12H18N2O B2357388 2-Amino-N-pentylbenzamide CAS No. 1582804-64-5](/img/structure/B2357388.png)
2-Amino-N-pentylbenzamide
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Overview
Description
2-Amino-N-pentylbenzamide is a chemical compound with the CAS Number: 1582804-64-5 . It is used for research and development purposes .
Chemical Reactions Analysis
The N-arylation of similar compounds like 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction has been studied . The reaction was performed using a Cu@Phen@MGO catalyst .Scientific Research Applications
Anticonvulsant Properties
A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, including compounds related to 2-Amino-N-pentylbenzamide. These compounds were evaluated in mice for their efficacy against seizures induced by electroshock and pentylenetetrazole. Some of these compounds, notably 4-amino-N-amylbenzamide, demonstrated significant protective effects, comparable to those of established anticonvulsant drugs like phenobarbital and phenytoin (Clark et al., 1984).
Therapeutic Potential in Neurodegenerative Diseases
Research by Shan et al. (2014) highlighted the potential of 2-aminobenzamide HDAC inhibitors in treating neurodegenerative diseases like Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). This study involved synthesizing a probe based on a 2-aminobenzamide HDAC inhibitor and using it for proteomic analysis in FRDA patient-derived neural stem cells. The findings suggest that the targets of this compound are involved in transcriptional regulation and posttranscriptional processing of mRNA (Shan et al., 2014).
Anticancer Research
Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, demonstrating their potential in reducing the volume of human colon cancer xenografts in mice. This research indicates the promising role of 2-aminobenzamide derivatives in cancer therapy, especially in targeting HDACs, which are crucial in the regulation of gene expression (Kiyokawa et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 2-aminobenzamide derivatives have been reported to targetBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
For instance, 2-aminobenzamide derivatives have been shown to inhibit Bcr-Abl and HDAC, thereby affecting cell proliferation and gene expression .
Biochemical Pathways
Inhibition of bcr-abl and hdac by similar compounds can affect multiple pathways, including those involved in cell proliferation, apoptosis, and gene expression .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-Amino-N-pentylbenzamide might also have potential anticancer effects.
properties
IUPAC Name |
2-amino-N-pentylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKETPBJSEWCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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